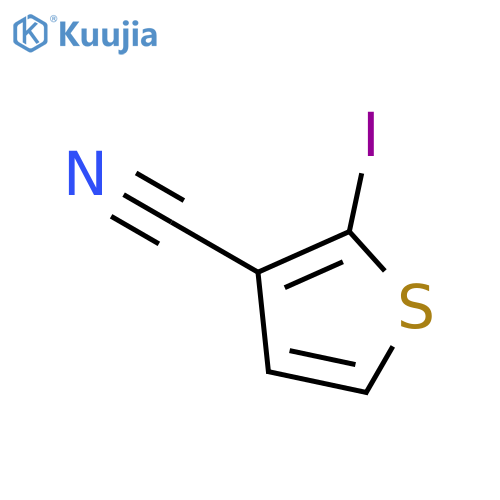Cas no 18800-01-6 (2-Iodothiophene-3-carbonitrile)

18800-01-6 structure
商品名:2-Iodothiophene-3-carbonitrile
2-Iodothiophene-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Iodothiophene-3-carbonitrile
- DTXSID40450520
- SCHEMBL3139164
- 2-iodo-thiophene-3-carbonitrile
- SAARTNKVCGHQCW-UHFFFAOYSA-N
- MFCD09056773
- 2-iodo-3-cyano-thiophene
- 18800-01-6
- 3-Thiophenecarbonitrile, 2-iodo-
-
- インチ: InChI=1S/C5H2INS/c6-5-4(3-7)1-2-8-5/h1-2H
- InChIKey: SAARTNKVCGHQCW-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1C#N)I
計算された属性
- せいみつぶんしりょう: 234.89486
- どういたいしつりょう: 234.89527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 23.79
2-Iodothiophene-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199570-1g |
2-iodothiophene-3-carbonitrile |
18800-01-6 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM199570-1g |
2-iodothiophene-3-carbonitrile |
18800-01-6 | 95% | 1g |
$464 | 2023-01-19 | |
| abcr | AB605043-5g |
2-Iodothiophene-3-carbonitrile; . |
18800-01-6 | 5g |
€1539.80 | 2024-07-24 | ||
| Alichem | A169005541-1g |
2-Iodothiophene-3-carbonitrile |
18800-01-6 | 95% | 1g |
$392.98 | 2023-09-02 | |
| abcr | AB605043-1g |
2-Iodothiophene-3-carbonitrile; . |
18800-01-6 | 1g |
€468.70 | 2024-07-24 | ||
| abcr | AB605043-250mg |
2-Iodothiophene-3-carbonitrile; . |
18800-01-6 | 250mg |
€260.90 | 2024-07-24 |
2-Iodothiophene-3-carbonitrile 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
18800-01-6 (2-Iodothiophene-3-carbonitrile) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18800-01-6)2-Iodothiophene-3-carbonitrile

清らかである:99%
はかる:1g
価格 ($):350